

AR 231453: A Technical Overview of a Potent GPR119 Agonist

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

AR 231453 is a potent and selective synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Its discovery marked a significant advancement in the field, providing a valuable tool for investigating the therapeutic potential of GPR119 activation. This technical guide provides a comprehensive overview of the discovery, chemical structure, and pharmacological properties of AR 231453, including detailed experimental protocols and a summary of its biological activity.

Chemical Structure and Properties

AR 231453, with the IUPAC name N-(2-fluoro-4-methanesulfonylphenyl)-6-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-amine, is a small molecule with a molecular formula of C21H24FN7O5S and a molecular weight of 505.53 g/mol .[1] Its chemical structure is characterized by a central nitropyrimidine core linked to a fluorinated methanesulfonylphenyl group and a piperidine ring bearing an isopropyl-oxadiazole moiety.



Property	Value	Reference
IUPAC Name	N-(2-fluoro-4- methanesulfonylphenyl)-6-[4- (3-isopropyl-1,2,4-oxadiazol-5- yl)piperidin-1-yl]-5- nitropyrimidin-4-amine	[1]
CAS Number	733750-99-7	[1][2]
Molecular Formula	C21H24FN7O5S	[2]
Molecular Weight	505.53 g/mol	
Canonical SMILES	CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3 INVALID-LINK [O-])NC4=C(C=C(C=C4)S(=O) (=O)C)F	_

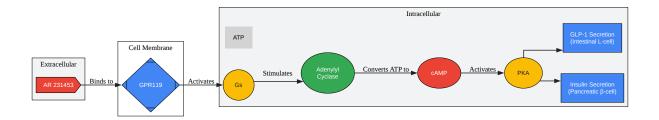
Discovery

AR 231453 was identified as the first sub-nanomolar agonist of GPR119. It demonstrated high selectivity for GPR119 when screened against a panel of 76 other receptors and enzymes. Further studies showed no activity at 140 other known and orphan GPCRs in melanophore dispersion assays, highlighting its specificity.

Mechanism of Action and Signaling Pathway

AR 231453 acts as an agonist at the GPR119 receptor, which is primarily expressed in pancreatic β -cells and intestinal enteroendocrine L-cells. GPR119 is coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, GPR119 activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP in pancreatic β -cells enhances glucose-dependent insulin secretion. In intestinal L-cells, the increased cAMP stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that further potentiates insulin secretion and promotes glycemic control.





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GPR119 Signaling Pathway for AR 231453.

Biological Activity and Quantitative Data

AR 231453 exhibits potent agonist activity at the GPR119 receptor across various in vitro assay formats. It has been shown to stimulate cAMP production and subsequent physiological responses in both recombinant and endogenous cell systems.

Assay Type	Cell Line	Species	Potency (EC50)	Reference
GPR119 Agonist Activity	-	-	0.68 nM	
cAMP Production	HIT-T15	Hamster	4.7 nM	
Luciferase Reporter Gene	HEK293- hGPR119	Human	1.05 ± 0.11 nM	_
Calcium Influx	GLUTag	Mouse	0.11 μΜ	_

In vivo, **AR 231453** has demonstrated efficacy in rodent models of glucose control. Oral administration of **AR 231453** was shown to improve glucose tolerance in wild-type mice, an



effect that was absent in GPR119-deficient mice, confirming its on-target mechanism of action. A dose of 20 mg/kg was effective in enhancing glucose-dependent insulin release and improving oral glucose tolerance in C57/bl6J mice.

Experimental ProtocolsIn Vitro cAMP Accumulation Assay

This protocol is a representative method for determining the potency of **AR 231453** in stimulating cAMP production in a cell-based assay.

- Cell Culture: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a humidified atmosphere of 5% CO2.
- Assay Preparation: Cells are harvested and resuspended in assay buffer (e.g., DMEM containing 1 mM 3-isobutyl-1-methylxanthine, IBMX, a phosphodiesterase inhibitor).
- Compound Addition: Serial dilutions of AR 231453 are prepared in the assay buffer.
- Incubation: The cell suspension is added to a 384-well plate, followed by the addition of the
 AR 231453 dilutions. The plate is incubated for 30 minutes at 37°C.
- cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The HTRF signal is read on a compatible plate reader.
- Data Analysis: The data are normalized to a vehicle control and plotted against the logarithm
 of the AR 231453 concentration. The EC50 value is determined by fitting the data to a fourparameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines a typical procedure to evaluate the effect of **AR 231453** on glucose tolerance in mice.

Animal Model: Male C57BL/6J mice are used.

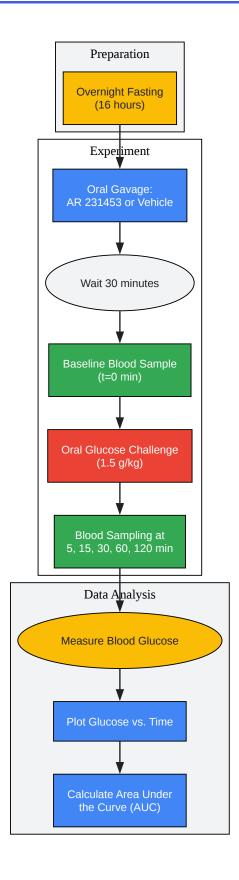
Foundational & Exploratory





- Acclimation and Fasting: Animals are acclimated to the experimental conditions and then fasted overnight (approximately 16 hours) with free access to water.
- Compound Administration: **AR 231453** is formulated in a suitable vehicle (e.g., 80% polyethylene glycol 400, 10% Tween 80, and 10% ethanol) and administered orally by gavage at a specified dose (e.g., 20 mg/kg). A vehicle control group is also included.
- Glucose Challenge: Thirty minutes after compound administration, a baseline blood sample
 is collected from the tail vein. Subsequently, an oral glucose bolus (e.g., 1.5 g/kg body
 weight) is administered.
- Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes). Blood glucose levels are measured immediately using a glucometer.
- Data Analysis: Blood glucose concentrations are plotted against time for both the AR
 231453-treated and vehicle-treated groups. The area under the curve (AUC) for the glucose excursion is calculated to assess the improvement in glucose tolerance.





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Experimental Workflow for an Oral Glucose Tolerance Test.



Conclusion

AR 231453 is a foundational tool compound for the study of GPR119. Its high potency and selectivity have enabled detailed investigations into the physiological roles of this receptor and have spurred the development of other GPR119 agonists for the treatment of type 2 diabetes and other metabolic diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of metabolic drug discovery.

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References

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- 2. researchgate.net [researchgate.net]
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